Cas no 20434-22-4 (6-bromohexan-3-one)

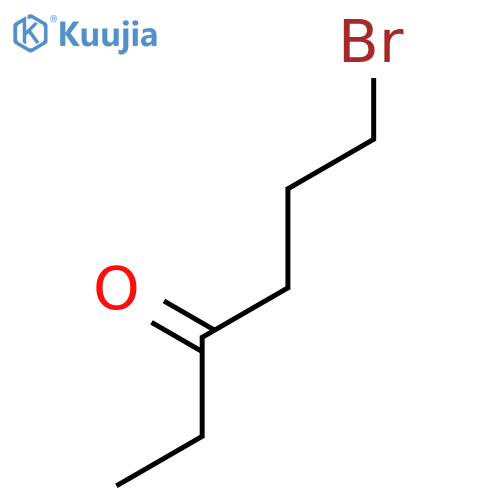

6-bromohexan-3-one structure

商品名:6-bromohexan-3-one

6-bromohexan-3-one 化学的及び物理的性質

名前と識別子

-

- 3-Hexanone, 6-bromo-

- 6-bromohexan-3-one

-

計算された属性

- せいみつぶんしりょう: 177.99933

じっけんとくせい

- PSA: 17.07

6-bromohexan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-180750-0.25g |

6-bromohexan-3-one |

20434-22-4 | 95% | 0.25g |

$325.0 | 2023-09-19 | |

| TRC | B519180-50mg |

6-bromohexan-3-one |

20434-22-4 | 50mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B519180-10mg |

6-bromohexan-3-one |

20434-22-4 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-180750-0.5g |

6-bromohexan-3-one |

20434-22-4 | 95% | 0.5g |

$512.0 | 2023-09-19 | |

| Enamine | EN300-180750-5g |

6-bromohexan-3-one |

20434-22-4 | 95% | 5g |

$1903.0 | 2023-09-19 | |

| A2B Chem LLC | AB05362-100mg |

3-Hexanone, 6-bromo- |

20434-22-4 | 95% | 100mg |

$275.00 | 2024-04-20 | |

| A2B Chem LLC | AB05362-500mg |

3-Hexanone, 6-bromo- |

20434-22-4 | 95% | 500mg |

$574.00 | 2024-04-20 | |

| A2B Chem LLC | AB05362-50mg |

3-Hexanone, 6-bromo- |

20434-22-4 | 95% | 50mg |

$197.00 | 2024-04-20 | |

| A2B Chem LLC | AB05362-1g |

3-Hexanone, 6-bromo- |

20434-22-4 | 95% | 1g |

$726.00 | 2024-04-20 | |

| Aaron | AR002A5A-250mg |

3-Hexanone, 6-bromo- |

20434-22-4 | 95% | 250mg |

$472.00 | 2025-01-21 |

6-bromohexan-3-one 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

20434-22-4 (6-bromohexan-3-one) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 81216-14-0(7-bromohept-1-yne)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量